molecular formula C23H17FN2O4S B2885638 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902278-02-8

2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2885638
CAS No.: 902278-02-8
M. Wt: 436.46
InChI Key: REPBSARQBSTHIR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide (CAS RN: 866725-54-4) is a quinoline derivative featuring a benzenesulfonyl group at position 3, a fluoro substituent at position 6, and an N-phenylacetamide moiety at position 1 of the quinoline core . Key structural attributes include:

  • Quinoline backbone: A bicyclic aromatic system with a ketone at position 3.
  • Fluoro substituent: Improves metabolic stability and lipophilicity.
  • Acetamide linkage: The N-phenylacetamide group contributes to hydrogen-bonding capabilities and structural rigidity.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPBSARQBSTHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Compound Name (CAS RN) Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound (866725-54-4) Quinoline 3-Benzenesulfonyl, 6-Fluoro, N-Phenylacetamide Not explicitly reported
2-(4-(4-Fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Diarylpyrimidine 4-Fluorophenyl, 4-Hydroxyphenyl, N-Phenylacetamide HIV-1 RT inhibition (IC50 ~ nM range)
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-...quinoline Quinoline 7-Chloro, Cyclopropyl, Carboxylate Antibacterial (mechanism under study)
3-(6-Fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N,N,N-trimethylsulfonium-6-carboxamide (38) Quinoline Trimethylsulfonium, Carboxamide Structural analog for solubility modulation

Key Findings from Comparative Studies

(a) Role of the Benzenesulfonyl Group
  • The 3-benzenesulfonyl group in the target compound is critical for enhancing binding affinity to hydrophobic pockets in enzymes, as seen in sulfonamide-based HIV-1 RT inhibitors .
(b) Impact of Fluoro and Chloro Substituents
  • The 6-fluoro substituent in the target compound likely improves metabolic stability over non-fluorinated analogs, similar to fluoroquinolones in antibiotic design .
  • Chloro-substituted analogs (e.g., compound in ) exhibit altered pharmacokinetics due to increased electronegativity and molecular weight.
(c) Acetamide Linker Variations
  • The N-phenylacetamide group is a common feature in RT inhibitors (e.g., diarylpyrimidines ), where it stabilizes interactions with the NNRTI binding pocket.
  • Substituting the phenyl group with o-tolyl (as in CAS 866725-54-4 ) may enhance lipophilicity but reduce solubility compared to unsubstituted phenyl analogs.

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